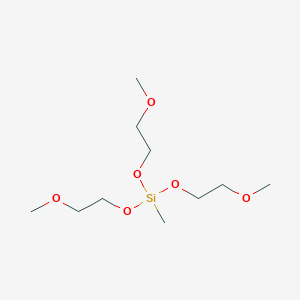

Methyltris(methoxyethoxy)silan

Übersicht

Beschreibung

Methyltris(methoxyethoxy)silane (MTMS) is a silane compound that is not directly discussed in the provided papers. However, similar compounds with methoxy groups and silane backbones are mentioned, which can provide insights into the behavior and properties of MTMS. For instance, vinyltris(methoxyethoxy)silane (VTMES) is copolymerized with other monomers to study its reactivity and the properties of the resulting copolymers . Additionally, novel silane compounds with methoxyethoxy chains have been synthesized and used as electrolyte solvents in lithium-ion batteries, indicating the potential utility of MTMS in similar applications .

Synthesis Analysis

The synthesis of silane compounds with methoxy groups is a common theme in the provided papers. For example, the synthesis of methyltris(3,5-dimethylpyrazolyl)silane ligand is achieved through a metathesis reaction of methyltrichlorosilane with lithium 3,5-dimethylpyrazolate . Similarly, methoxybis[tris(trimethylsilyl)silyl]methane is synthesized by reacting tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether . These methods suggest that MTMS could potentially be synthesized through similar metathesis reactions or by using appropriate silyllithium reagents.

Molecular Structure Analysis

The molecular structure of silane compounds is characterized by the presence of silicon atoms bonded to various organic groups. In the case of MTMS, the silicon atom would be bonded to one methyl group and three methoxyethoxy groups. The structure of a related compound, methoxybis[tris(trimethylsilyl)silyl]methane, is described as having significant distortions due to the steric demands of the trimethylsilyl groups . This implies that the molecular structure of MTMS may also exhibit certain steric effects due to its substituents.

Chemical Reactions Analysis

The reactivity of silane compounds with methoxy groups is explored in several papers. For instance, the silylation potential of various (2,4,6-trimethoxyphenyl)silanes is investigated under mild acidic conditions with different nucleophiles . The copolymerization of VTMES with other monomers is also studied, although VTMES shows little or no polymerization under the experimental conditions . These findings suggest that MTMS may also participate in silylation reactions and could be incorporated into copolymers under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are influenced by their molecular structure and substituents. For example, the gas permeability and packing density of copolymers containing methacryloxypropyltris(trimethylsiloxy)silane are correlated with the polymer's structure . The thermal degradation of styrene/methyl methacrylate copolymers with VTMES is also characterized, indicating the impact of the silicon comonomer on the copolymer's properties . These studies suggest that MTMS would likely have unique physical and chemical properties that could be tailored for specific applications, such as in gas separation technologies or as additives in polymer formulations.

Wissenschaftliche Forschungsanwendungen

Polymerverbundwerkstoffe und Beschichtungen

Methyltris(methoxyethoxy)silan wird bei der Herstellung von Polymerverbundwerkstoffen und Beschichtungen verwendet . Die Modifizierung auf Basis von Verbundwerkstoffen aus Silan-Kopplungsmitteln vom Methoxytyp wird unter Verwendung verschiedener Verfahren diskutiert, die eine höhere Reaktivität gegenüber Hydrolyse aufweisen . Die Eigenschaften der entwickelten Vulkanisation, insbesondere die Silan-Kopplungsmittel vom Dimethoxytyp im Vergleich zum Trimethoxytyp, weisen verbesserte Eigenschaften auf, wie z. B. ein umweltfreundlicher Herstellungsprozess, mechanische, physikalische, Quell- und dynamisch-viskoelastische Eigenschaften von Verbundwerkstoffen .

Interfazielle Haftfestigkeit

Diese Verbindung spielt eine bedeutende Rolle bei der Verbesserung der interfazielle Haftfestigkeit . Dies ist besonders wichtig bei der Multimaterialisierung, bei der verschiedene Materialien kombiniert werden, um einen Verbundwerkstoff mit überlegenen Eigenschaften zu schaffen .

Wasseraufbereitung

This compound wird auch in Wasseraufbereitungsprozessen eingesetzt . Die einzigartigen Eigenschaften der Verbindung machen sie in diesem Zusammenhang wertvoll, obwohl die genauen Mechanismen ihrer Wirkung in der Wasseraufbereitung nicht vollständig verstanden sind .

Synthese von Nanopartikeln

Die Verbindung wird bei der Synthese von Nanopartikeln verwendet . Das Silan-Kopplungsmittel ist eine einfache Möglichkeit, funktionelle Gruppen auf die Oberflächen von Partikeln einzuführen .

Ligandenimmobilisierung

This compound wird bei der Ligandenimmobilisierung verwendet

Safety and Hazards

Zukünftige Richtungen

Methyltris(methoxyethoxy)silane and similar silane coupling agents have potential applications in various fields due to their ability to improve adhesion at the inorganic/polymer interface . They are valuable for multi-materialization, which includes interfacial adhesive strength, water treatment, polymer composites, and coatings .

Wirkmechanismus

Methyltris(methoxyethoxy)silane, also known as Methyltris(2-methoxyethoxy)silane, is a compound with the linear formula C10H24O6Si . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that silane compounds generally interact with inorganic substrates, including fiber glass, silica, silicates, and many metal oxides .

Mode of Action

The mode of action of Methyltris(methoxyethoxy)silane involves hydrolysis . The compound undergoes hydrolysis to form silanols, which can further react to form siloxane bonds . This process is crucial for the compound’s ability to form cross-links and adhere to various substrates .

Biochemical Pathways

The hydrolysis and subsequent reactions of the compound can influence the properties of materials, such as enhancing their hydrophobicity .

Result of Action

The result of Methyltris(methoxyethoxy)silane’s action is the formation of siloxane bonds, which can enhance the hydrophobicity and thermal stability of materials . This makes the compound valuable in various industrial applications, including the production of coatings, adhesives, and sealants .

Action Environment

The action of Methyltris(methoxyethoxy)silane can be influenced by environmental factors such as temperature and acidity . For instance, both temperature and acidity can promote the hydrolysis reactions of the compound . Furthermore, the compound is reported to be very hydrophobic and its hydrolysates are stable to 425 °C, with acceptable performance reported to 600 °C .

Eigenschaften

IUPAC Name |

tris(2-methoxyethoxy)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTVTFUBQOLTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](C)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066292 | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17980-64-2 | |

| Record name | 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltris(2-methoxyethoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltris(methoxyethoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

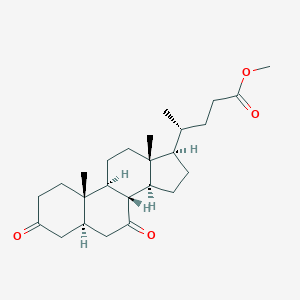

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

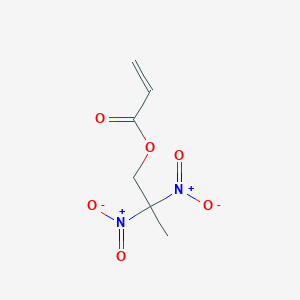

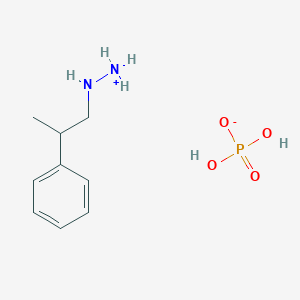

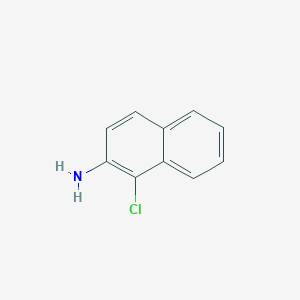

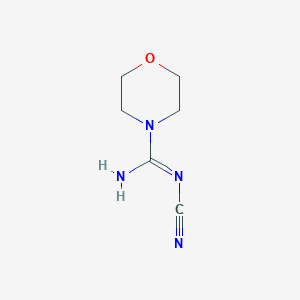

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.